![molecular formula C9H9BrO3 B3119516 2-Bromo-2-(2-methoxyphenyl)acetic acid CAS No. 251366-53-7](/img/structure/B3119516.png)
2-Bromo-2-(2-methoxyphenyl)acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-2-(2-methoxyphenyl)acetic acid is represented by the empirical formula C9H9BrO3 and has a molecular weight of 245.07 .Physical And Chemical Properties Analysis
2-Bromo-2-(2-methoxyphenyl)acetic acid is a solid compound . Its empirical formula is C9H9BrO3 and it has a molecular weight of 245.07 .Scientific Research Applications
Synthesis and Molecular Structure
- The compound 2-Bromo-2-(2-methoxyphenyl)acetic acid, similar to its derivative 2-(3-Bromo-4-methoxyphenyl)acetic acid, is synthesized through regioselective bromination. This process involves the bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% yield. The molecular structure features a methoxy group almost coplanar with the phenyl ring and an acetic acid substituent tilted relative to the ring. This structural arrangement is significant in the context of molecular interactions and properties (Guzei et al., 2010).
Metabolism Studies
- Although not directly related to 2-Bromo-2-(2-methoxyphenyl)acetic acid, studies on similar compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have identified various metabolites in rat models. These studies are crucial in understanding the metabolic pathways and potential applications of related bromophenol derivatives (Kanamori et al., 2002).
Natural Sources and Biological Activities
- Bromophenol derivatives, including compounds structurally related to 2-Bromo-2-(2-methoxyphenyl)acetic acid, have been isolated from the red alga Rhodomela confervoides. These compounds have been studied for their biological activities, such as antioxidant properties, which could have implications in food and pharmaceutical industries (Zhao et al., 2004).
Kinetic Studies
- Kinetic studies of bromination, like those conducted on 2-methoxycarbonyl derivatives of furan, thiophen, and pyrrole, provide insights into the reactivity of brominated compounds. Understanding these kinetics is essential in the synthesis and application of brominated compounds in various scientific fields (Linda & Marino, 1968).
Chemical Synthesis and Characterization
- The synthesis and characterization of bromophenol derivatives, including 2-Bromo-2-(2-methoxyphenyl)acetic acid analogs, are critical for exploring their potential uses. This involves various spectroscopic methods and structural analyses to elucidate their properties (Rosca, 2020).
properties
IUPAC Name |
2-bromo-2-(2-methoxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOXQECHORUENR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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